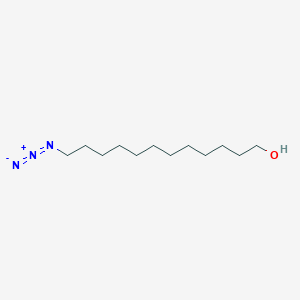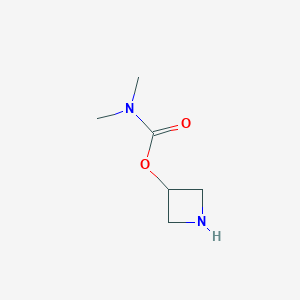![molecular formula C10H15N3 B1443069 5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine CAS No. 1326303-91-6](/img/structure/B1443069.png)
5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine
Descripción general
Descripción
The compound is a derivative of bicyclo[2.2.1]heptane . Bicyclo[2.2.1]heptane, also known as norbornane, is an organic compound and a saturated hydrocarbon .
Synthesis Analysis
A sequential Diels Alder reaction/rearrangement sequence was developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes . The outcome of the rearrangement depended on the substitution pattern of the dienes .Molecular Structure Analysis
The molecular structure of the compound is likely to be based on the structure of bicyclo[2.2.1]heptane .Chemical Reactions Analysis
The chemical reactions of the compound could potentially involve Diels Alder reactions and rearrangements, as these are common reactions for bicyclo[2.2.1]heptane derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would likely be similar to those of other bicyclo[2.2.1]heptane derivatives. For example, norbornane is a crystalline compound with a melting point of 88 °C .Aplicaciones Científicas De Investigación
Anticancer Activity
5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine and its derivatives show potential in anticancer research. A study by Tănase et al. (2014) synthesized new adenine- and 6-substituted adenine conformationally constrained carbocyclic nucleoside analogues with a bicyclo[2.2.1]heptane skeleton in the sugar moiety. These compounds demonstrated anticancer activity, highlighting their potential as therapeutic agents.
Synthesis of Heterocyclic Compounds
The compound is a valuable building block in synthesizing diverse heterocyclic compounds. Yen et al. (2017) developed a novel one-flask synthetic method involving 5-aminopyrazoles to produce pyrazolo[3,4-d]pyrimidines (Yen, Tsai, Uramaru, Takayama, & Wong, 2017). This approach highlights the versatility of 5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine in organic synthesis.
Pharmaceutical Development
Its derivatives have been evaluated for biological activity and pharmaceutical development. For instance, Ma et al. (2020) designed and synthesized 3-aryl-4-alkylpyrazol-5-amines and evaluated their antitumor activities, indicating the compound's relevance in drug development (Ma, Ouyang, Wang, & Yao, 2020).
Dye Synthesis
The compound and its derivatives have applications in dye synthesis. Karcı and Karcı (2008) explored its use in creating novel heterocyclic disazo dyes, demonstrating its utility in the dye and pigment industry (Karcı & Karcı, 2008).
Antimicrobial Activities
It also shows promise in antimicrobial applications. Idrees, Kola, and Siddiqui (2019) reported the synthesis of novel compounds integrating the pyrazole moiety, showing promising antimicrobial activities (Idrees, Kola, & Siddiqui, 2019).
Propiedades
IUPAC Name |
5-(2-bicyclo[2.2.1]heptanyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-10-5-9(12-13-10)8-4-6-1-2-7(8)3-6/h5-8H,1-4H2,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMCIAXKZJPQRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C3=CC(=NN3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1442997.png)



![(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1443004.png)


